5-(4-Boc-aminophenyl)-3-hydroxypyridine
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Overview
Description
5-(4-Boc-aminophenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a 4-Boc-aminophenyl group at the fifth position. The Boc group, or tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-3-hydroxypyridine typically involves the following steps:
Formation of the 4-Boc-aminophenyl intermediate: This can be achieved by reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with 3-hydroxypyridine: The 4-Boc-aminophenyl intermediate is then coupled with 3-hydroxypyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of the free amine.
Scientific Research Applications
5-(4-Boc-aminophenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Boc-aminophenylboronic acid
- 5-(4-Boc-aminophenyl)-3-methylphenol
- 4-(N-Boc-amino)phenylboronic acid
Uniqueness
5-(4-Boc-aminophenyl)-3-hydroxypyridine is unique due to the presence of both a hydroxyl group and a Boc-protected amine on the same molecule. This combination allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[4-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLIBPENCVUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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